N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
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Description
N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Biological Activities of Thiophene Derivatives : Thiophene-3-carboxamide derivatives have been studied for their antibacterial and antifungal properties. Compounds with certain substituents, such as m-toluidine or p-toluidine rings, have shown activity against a range of bacterial and fungal pathogens. The presence of intramolecular hydrogen bonding in these molecules contributes to their biological activity by locking the molecular conformation, thus influencing their interaction with microbial targets (Vasu et al., 2005).
Synthesis and Chemical Reactivity
Green Synthesis of Thiophenyl Derivatives : A variety of thiophene-2-carboxamides have been synthesized using a green approach, employing 1,3-dipolar cycloaddition methodology. These compounds have demonstrated significant antibacterial activity, highlighting their potential for developing new antimicrobial agents. This synthesis approach also emphasizes the importance of sustainable practices in chemical research (D. Sowmya et al., 2018).
Physicochemical Characterization
Characterization of Carboxamides and Their Metal Complexes : Carboxamide derivatives, including those with thiophene rings, have been synthesized and characterized for their physicochemical properties. Studies involve DFT/B3LYP optimization, exploring molecular geometries, and assessing their antibacterial activities. Such characterizations provide insights into the structural factors influencing the biological activities of these compounds, offering a pathway to design more effective antimicrobial agents (E. Aktan et al., 2017).
Medicinal Chemistry Applications
Development of Peroxisome Proliferator-Activated Receptor Inverse Agonists : Research has explored the design and synthesis of thiophene-2-carboxamide derivatives as inverse agonists for the peroxisome proliferator-activated receptor (PPAR) β/δ. These compounds are significant for their prolonged cellular activity, contributing to the understanding of PPARβ/δ's role in physiological and pathological processes (P. Toth et al., 2016).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-18-10-8-16(9-11-18)22-21(24)20-19(12-13-28-20)29(25,26)23(3)17-7-5-6-15(2)14-17/h5-14H,4H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCNUZDONDQITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.